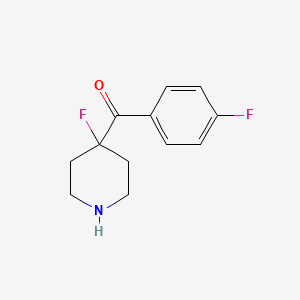

4-Fluoro-4-(4-fluoro-benzoyl)-piperidine

Description

4-Fluoro-4-(4-fluoro-benzoyl)-piperidine (CAS 56346-57-7) is a fluorinated piperidine derivative featuring a benzoyl group substituted with fluorine at both the para-position of the aromatic ring and the piperidine nitrogen. Key properties include:

- Molecular formula: C₁₂H₁₁F₂NO

- Melting point: 223–226°C (in dichloromethane/hexane) .

- Boiling point: 323.2±32.0°C at 760 mmHg .

- Density: 1.1±0.1 g/cm³ .

This compound is widely utilized in medicinal chemistry as a building block for CNS-targeting pharmaceuticals due to its ability to modulate receptor binding through fluorine’s electronegativity and lipophilicity .

Properties

Molecular Formula |

C12H13F2NO |

|---|---|

Molecular Weight |

225.23 g/mol |

IUPAC Name |

(4-fluorophenyl)-(4-fluoropiperidin-4-yl)methanone |

InChI |

InChI=1S/C12H13F2NO/c13-10-3-1-9(2-4-10)11(16)12(14)5-7-15-8-6-12/h1-4,15H,5-8H2 |

InChI Key |

SJESAVXELNXTEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C(=O)C2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights critical differences between 4-fluoro-4-(4-fluoro-benzoyl)-piperidine and its analogs:

Key Research Findings

- Binding Affinity : The parent compound’s benzoyl-fluorine configuration confers strong binding to σ₁ and σ₂ receptors, with IC₅₀ values comparable to adamantane-based analogs (e.g., −68.0 to −69.4 kcal/mol in MM/GBSA calculations) .

- Electronic Effects: Fluorine substituents increase electron-withdrawing effects, enhancing dipole moments and polarizability (theoretical hyperpolarizability: 4-fluoro derivatives exhibit nonlinear optical properties) .

- Bioactivity : Analogs with trifluoromethyl or trifluoromethoxy groups (e.g., 4-(4-Trifluoromethoxy-phenyl)-piperidine) show improved blood-brain barrier penetration due to increased lipophilicity .

- Synthetic Flexibility : Piperidine derivatives with oxadiazole or sulfanylmethyl groups (e.g., 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl) enable modular drug design for kinase inhibition .

Structural and Pharmacological Trends

- Fluorine Positioning : Para-fluorine on the benzoyl group optimizes steric and electronic interactions with hydrophobic receptor pockets, while meta-substitutions (e.g., 3-fluoro-5-methylphenyl) alter steric hindrance and solubility .

- Salt Forms : Hydrochloride salts (e.g., 4-fluoro-4-[3-(trifluoromethyl)phenyl]piperidine HCl) enhance crystallinity and bioavailability compared to free bases .

- Hybrid Scaffolds : Incorporation of heterocycles like 1,2,4-oxadiazole (e.g., ) introduces hydrogen-bonding motifs critical for enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.